molecular formula C20H24ClN3O2S2 B2814582 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215474-44-4

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2814582
CAS No.: 1215474-44-4
M. Wt: 438
InChI Key: PPZLNCHJFVBAFA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a methoxybenzo[d]thiazolyl moiety, and a phenylthioacetamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and an appropriate halogenating agent to form the benzo[d]thiazole core.

    Attachment of the Dimethylaminoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.

    Formation of the Phenylthioacetamide Group: The final step involves the reaction of the intermediate with phenylthioacetic acid chloride in the presence of a base to form the phenylthioacetamide moiety.

    Conversion to Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the thiazole ring or the phenylthio group.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified thiazole derivatives.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance binding affinity through electrostatic interactions, while the benzo[d]thiazole and phenylthioacetamide groups can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-N-(4-methoxyphenyl)acetamide hydrochloride: Lacks the benzo[d]thiazole moiety.

    N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride: Lacks the phenylthio group.

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzo[d]thiazole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-22(2)12-13-23(18(24)14-26-15-8-5-4-6-9-15)20-21-19-16(25-3)10-7-11-17(19)27-20;/h4-11H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZLNCHJFVBAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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